molecular formula C12H9F2NO3 B1479249 4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid CAS No. 2097963-17-0

4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid

Cat. No. B1479249
CAS RN: 2097963-17-0
M. Wt: 253.2 g/mol
InChI Key: WNYNECGGMJAYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid” is a complex organic compound. It contains a nicotinic acid (also known as niacin or vitamin B3) core, which is substituted with a difluoromethyl group at the 4-position, a furan ring at the 6-position, and a methyl group at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethyl group, the furan ring, and the methyl group would all contribute to the overall structure. The compound likely exists in a planar conformation due to the conjugated system of pi bonds in the nicotinic acid core and the furan ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing properties of its substituents. The difluoromethyl group is a strong electron-withdrawing group, which could make the compound more susceptible to nucleophilic attack. The furan ring is an aromatic system, which could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group suggests that it would be acidic and could participate in hydrogen bonding. The compound is likely to be solid at room temperature .

Scientific Research Applications

Enzymatic Synthesis of Biobased Chemicals

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) illustrates the potential application of similar furan derivatives in biobased chemical production. FDCA is a key platform chemical for polymer production, showcasing the relevance of furan compounds in sustainable materials development. This process, involving multistep oxidation at ambient conditions, highlights the efficiency and green chemistry potential of enzyme applications in synthesizing valuable chemicals from furan derivatives (Dijkman, Groothuis, & Fraaije, 2014).

Metal Chelation Properties

Furan derivatives, including those structurally related to 4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid, have been shown to possess significant metal chelation properties. Studies on aroylhydrazones derived from isonicotinic acid hydrazide indicate their ability to form stable chelates with various metals, which can be applied in coordination chemistry and potentially in the synthesis of metal-organic frameworks (MOFs) or catalysis (Maurya, Patel, & Sutradhar, 2003).

Antiprotozoal Activity

Compounds containing the furan moiety, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, have demonstrated potent antiprotozoal activity. This suggests the potential of furan derivatives in the development of new therapeutic agents against protozoan infections, with some compounds showing promising in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum (Ismail et al., 2003).

Polymer and Fine Chemical Industries

Furan derivatives play a crucial role as biobased building blocks in the polymer and fine chemical industries. For instance, furan carboxylic acids, derived from processes such as the catalytic oxidation of furan compounds, are key intermediates for synthesizing polymers and other valuable chemicals. The adaptability and efficacy of using furan derivatives for such syntheses support their importance in industrial applications focused on sustainability and green chemistry (Wen, Zhang, Zong, & Li, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological targets in the body to produce a therapeutic effect. The nicotinic acid core suggests potential activity related to vitamin B3 or the nicotinic acid receptors .

Safety and Hazards

As with any chemical compound, handling “4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid” would require appropriate safety precautions. This includes wearing suitable protective clothing, gloves, and eye or face protection .

Future Directions

The study and application of “4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid” could be a promising area of research. Potential areas of interest could include exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and evaluating its biological activity .

properties

IUPAC Name

4-(difluoromethyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-6-10(12(16)17)7(11(13)14)5-8(15-6)9-3-2-4-18-9/h2-5,11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYNECGGMJAYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CO2)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid
Reactant of Route 2
4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid
Reactant of Route 3
4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid
Reactant of Route 4
Reactant of Route 4
4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid
Reactant of Route 5
Reactant of Route 5
4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid
Reactant of Route 6
4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.